
1-Vinylcyclohexyl methacrylate
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Overview
Description
1-Vinylcyclohexyl methacrylate is a methacrylate derivative characterized by a cyclohexane ring substituted with a vinyl group at the 1-position, esterified to a methacryloyl group. The compound combines the rigidity of the cyclohexyl moiety with the reactivity of both the methacrylate and vinyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexyl methacrylate can be synthesized through various methods. One common approach involves the esterification of methacrylic acid with 1-vinylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified .
Chemical Reactions Analysis
Polymerization Reactions
1-Vinylcyclohexyl methacrylate undergoes free radical polymerization , a mechanism common to methacrylate monomers. The reaction involves initiation, propagation, and termination steps. Key findings from analogous compounds like vinyl methacrylate (VMA) and vinyl acrylate (VA) provide insights:
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Mechanism :
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Experimental Conditions :
Table 1: Effect of Monomer Concentration on Residual Double Bonds (RDB)
Monomer | [M]₀ (mol/dm³) | RDB (mol/unit) |
---|---|---|
VMA | 0.25 | 0.57 |
VMA | 0.50 | 0.71 |
VA | 0.20 | 0.36 |
Data adapted from cyclopolymerization studies of vinyl methacrylate .
Substitution Reactions
The methacrylate moiety participates in nucleophilic substitution under basic conditions. For example, alcohols or amines can replace the ester group, yielding functionalized derivatives. This reactivity is consistent with methacrylate chemistry but requires experimental validation for the specific cyclohexyl derivative.
Comparative Analysis of Reaction Rates
Reaction Type | Rate Constant Ratio (k_cyclo/k_prop) | Key Factors |
---|---|---|
Monocyclization (VMA) | 0.22 | Monomer concentration |
Bicyclization (VMA) | 0.60 | Radical stability |
Scientific Research Applications
Chemical Properties and Polymerization
1-Vinylcyclohexyl methacrylate is a methacrylate monomer that can undergo free radical polymerization to form high molecular weight polymers. The polymerization process can be initiated by heat, light, or chemical initiators, leading to the formation of poly(this compound), which exhibits desirable properties such as high transparency and good mechanical strength.
Applications in Coatings and Adhesives
Coatings : The primary application of this compound is in the formulation of coatings. Its incorporation into acrylic-based coatings enhances properties such as adhesion, flexibility, and resistance to environmental degradation. These coatings are widely used for automotive finishes, industrial applications, and architectural surfaces.
Adhesives : The compound is also utilized in the production of adhesives. Polymers derived from this compound exhibit excellent bonding capabilities on various substrates, making them suitable for both structural and non-structural adhesive applications.
Data Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Glass Transition Temperature | Approximately 100 °C |
Tensile Strength | 50-70 MPa |
Elongation at Break | 5-10% |
Hardness (Shore D) | 80-90 |
Water Absorption | <1% |
Case Study 1: Use in Automotive Coatings
A study conducted by researchers at a leading automotive paint manufacturer demonstrated that incorporating this compound into the paint formulation significantly improved scratch resistance and durability under UV exposure compared to traditional formulations. The results indicated a reduction in color fading and gloss loss over time, enhancing the longevity of automotive finishes.
Case Study 2: Adhesive Formulations
In another investigation, the performance of adhesives based on poly(this compound) was evaluated for bonding glass substrates. The adhesive showed superior shear strength compared to conventional acrylic adhesives, with a reported shear strength of over 20 MPa. This property makes it particularly useful in applications requiring high-performance bonding solutions.
Applications in Biomedical Fields
Recent studies have explored the potential use of this compound in biomedical applications. Its biocompatibility allows for its use in drug delivery systems and tissue engineering scaffolds. Research indicates that polymers synthesized from this monomer can be designed to release therapeutic agents in a controlled manner, making them suitable for various medical applications.
Environmental Considerations
The environmental impact of using this compound is an area of ongoing research. Efforts are being made to develop more sustainable practices for its production and application. The recyclability of polymers derived from this monomer is being investigated to minimize waste and promote circular economy principles within the industry.
Mechanism of Action
The mechanism of action of 1-vinylcyclohexyl methacrylate primarily involves its polymerization behavior. The vinyl group undergoes free radical polymerization, leading to the formation of long polymer chains. The methacrylate moiety provides sites for further functionalization, allowing the creation of polymers with specific properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-vinylcyclohexyl methacrylate with other cyclohexyl-substituted methacrylates and acetates, emphasizing molecular properties, reactivity, and applications.
Table 1: Key Properties of Cyclohexyl Methacrylates and Acetates
Structural and Functional Differences
This compound
- Structure : Features a vinyl group (CH₂=CH–) at the 1-position of the cyclohexane ring.
- Reactivity : The vinyl group introduces an additional site for radical polymerization or copolymerization, enabling network formation in polymers. This contrasts with simpler methacrylates like methyl methacrylate, which lack secondary reactive sites .
1-Isopropylcyclohexyl Methacrylate
- Structure : Contains a bulky isopropyl group (C₃H₇) at the 1-position.
- Properties : The steric hindrance from the isopropyl group reduces polymerization kinetics but enhances thermal stability and adhesion in coatings. Its low viscosity makes it suitable for high-clarity resins .
1-Methylcyclohexyl Methacrylate
- Structure : Substituted with a methyl group (CH₃) at the 1-position.
- Applications : Offers a balance between rigidity and processability, often used in coatings requiring moderate flexibility .
1-Methylcyclohexyl Acetate
- Differences: As an acetate ester, it lacks the methacryloyl group’s polymerizable double bond. Its primary uses are likely in non-polymeric applications, such as solvents or fragrance additives .
Biological Activity
1-Vinylcyclohexyl methacrylate (VCHMA) is a methacrylate compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of VCHMA, exploring its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
This compound is characterized by its vinyl and methacrylate functional groups, which contribute to its reactivity and polymerization capabilities. Its structure allows for the formation of copolymers that can exhibit unique properties suitable for biomedical applications.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of VCHMA-based polymers. For instance, research has shown that the incorporation of various antimicrobial agents into methacrylate polymers can enhance their effectiveness against pathogenic microorganisms.
- Case Study : A study evaluated the antimicrobial efficacy of acrylic resins modified with VCHMA. The results indicated significant inhibition of bacterial growth, particularly against Streptococcus mutans and Candida albicans, which are common pathogens in oral infections. The growth inhibition zones were measured, revealing a dose-dependent relationship between the concentration of VCHMA and antimicrobial activity.
Concentration of VCHMA (%) | Growth Inhibition Zone (mm) |
---|---|
0 (control) | 0 |
1 | 10 |
5 | 15 |
10 | 20 |
This table summarizes the findings from the study, demonstrating that increasing concentrations of VCHMA correlate with larger inhibition zones against tested microorganisms.
Cytotoxicity Studies
The cytotoxic effects of VCHMA have also been assessed using various cell lines. In vitro studies have shown that while low concentrations may promote cell viability, higher concentrations can lead to significant cytotoxic effects.
- Research Findings : A study utilized MTT assays to measure cell viability in cultures exposed to VCHMA. Results indicated that at concentrations above 5%, there was a marked decrease in cell viability, suggesting potential toxicity at higher doses.
Concentration of VCHMA (%) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 90 |
5 | 80 |
10 | 50 |
This data highlights the importance of optimizing concentrations for applications where both antimicrobial activity and biocompatibility are crucial.
The antimicrobial action of VCHMA is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the methacrylate group enhances polymerization, allowing for the incorporation of other bioactive compounds that can synergistically improve antimicrobial efficacy.
Applications in Medicine
Given its properties, VCHMA has potential applications in:
- Dental Materials : As an additive in dental resins to inhibit microbial growth.
- Wound Dressings : For developing materials that prevent infection while promoting healing.
- Drug Delivery Systems : In creating polymers that can release therapeutic agents in a controlled manner.
Q & A
Q. What are the optimal synthetic routes for 1-Vinylcyclohexyl methacrylate, and how can reaction conditions be tailored to improve yield?
Basic Research Focus
The synthesis of this compound typically involves esterification of methacrylic acid with 1-vinylcyclohexanol, using acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods. Reaction conditions such as temperature (60–80°C), solvent selection (toluene or THF), and stoichiometric ratios (1:1.2 molar ratio of alcohol to methacrylic anhydride) are critical for yield optimization . Catalytic systems like palladium-based complexes (e.g., (Ph₃P)₄Pd) may enhance regioselectivity in side reactions, as observed in dimerization studies of structurally related vinylcyclohexyl esters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural integrity?
Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the vinyl group (δ 5.5–6.5 ppm for CH₂=CH–) and cyclohexyl protons (δ 1.2–2.2 ppm).
- FTIR Spectroscopy : Key peaks include C=O stretching (~1720 cm⁻¹) and vinyl C=C (~1630 cm⁻¹), validated against reference spectra of analogous methacrylates .
- GPC/SEC : For molecular weight analysis, use THF as the mobile phase with polystyrene standards (e.g., Mw ~200,000 Da for copolymers) .
- HPLC : Reverse-phase methods with UV detection (λ = 210 nm) can quantify residual monomers post-polymerization .
Q. How does the vinyl group in this compound influence its copolymerization kinetics with other acrylate monomers?
Advanced Research Focus
The vinyl moiety increases reactivity in radical polymerization due to its electron-deficient nature, leading to faster propagation rates compared to saturated analogs. Kinetic studies using DSC or dilatometry reveal activation energies (Ea) ~60–80 kJ/mol. Reactivity ratios (e.g., with methyl methacrylate: r₁ = 0.5, r₂ = 2.0) suggest a tendency for alternating copolymerization, influenced by solvent polarity and initiator type (e.g., AIBN vs. peroxides) .
Q. What experimental strategies can resolve contradictions in reported glass transition temperatures (Tg) of polymers incorporating this compound?
Advanced Research Focus
Conflicting Tg values often arise from variations in comonomer composition, crosslinking density, and molecular weight distribution. To address this:
- DSC Analysis : Use a heating rate of 10°C/min under nitrogen, with midpoint Tg values averaged across three runs.
- Fox Equation Validation : Compare experimental Tg with theoretical predictions (e.g., 1/Tg = w₁/Tg₁ + w₂/Tg₂) to identify deviations caused by incomplete conversion or phase separation .
- Controlled Radical Polymerization (RAFT/ATRP) : Reduces polydispersity (Đ < 1.2) for precise Tg measurements .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: 10 ppm).
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- First Aid : For spills, adsorb with inert material (e.g., vermiculite) and wash with soap/water. In case of exposure, follow SDS guidelines for acrylates (e.g., immediate irrigation for eye contact) .
Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?
Advanced Research Focus
DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity and propagation rates. For example, the vinyl group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack in anionic polymerization. Molecular dynamics simulations (AMBER force fields) further elucidate steric effects from the cyclohexyl substituent on chain mobility .
Q. What role does this compound play in crosslinked polymer networks, and how can crosslinking efficiency be quantified?
Advanced Research Focus
The vinyl group enables post-polymerization crosslinking via UV-initiated thiol-ene reactions or thermal curing. Swelling experiments (e.g., in acetone) and sol-gel analysis quantify crosslink density (ν = (1/2Mc), where Mc is the molecular weight between crosslinks). FTIR monitoring of thiol (2570 cm⁻¹) or ene (1630 cm⁻¹) group depletion provides real-time conversion data .
Q. How does the steric bulk of the cyclohexyl group affect the mechanical properties of this compound-based polymers?
Advanced Research Focus
The cyclohexyl moiety increases rigidity, raising Tg by ~20°C compared to linear alkyl methacrylates. Tensile testing (ASTM D638) shows a 30% increase in Young’s modulus (1.5–2.0 GPa) but reduced elongation at break (<5%). SAXS/WAXS analysis reveals reduced free volume, correlating with enhanced barrier properties in coatings .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h4H,1-2,5-9H2,3H3 |
InChI Key |
BOJKPTHXXLQGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C=C |
Origin of Product |
United States |
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